tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Description
tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a][1,4]diazepine core with a tert-butyl carboxylate ester at position 5 and an iodine substituent at position 3. The diazepine ring (seven-membered, partially saturated) contributes to conformational flexibility, while the pyrazole moiety (five-membered, aromatic) enhances stability. Its tert-butyl ester group acts as a protective moiety, facilitating selective functionalization during synthesis.
Properties
IUPAC Name |
tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)15-5-4-6-16-10(8-15)9(13)7-14-16/h7H,4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARJAMVBTXLMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2C(=C(C=N2)I)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Assembly: Pyrazolo[1,5-a] diazepine Formation
The pyrazolo[1,5-a] diazepine scaffold is constructed via cyclocondensation or multicomponent reactions. A prominent approach involves the Pictet–Spengler reaction, which facilitates the formation of seven-membered diazepine rings under mild acidic conditions . For example, reacting 2-aminopyrazole derivatives with keto esters or aldehydes in the presence of catalytic acetic acid yields the diazepine ring system (Table 1).
Table 1. Reaction Conditions for Diazepine Ring Formation
| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminopyrazole + ethyl levulinate | AcOH (cat.) | MeOH | 25 | 78 | |
| 2-Aminopyrazole + cyclopentanone | TFA (cat.) | DCM | 40 | 65 |
The tert-butyl carbamate group is introduced early in the synthesis to protect the secondary amine during subsequent iodination. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran under basic conditions (e.g., DMAP or TEA) .
Regioselective Iodination at Position 3
Iodination of the pyrazolo-diazepine core is critical for introducing the iodo substituent. Ultrasound-assisted iodination using molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP) in ethanol achieves high regioselectivity at position 3 . The reaction proceeds via radical intermediates, with TBHP acting as an oxidant to regenerate iodine radicals (Table 2).
Table 2. Iodination Optimization Parameters
| Substrate | I₂ (equiv) | TBHP (equiv) | Solvent | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrazolo-diazepine derivative | 1.2 | 2.0 | EtOH | 30 | 85 | |
| Analog with electron-donating groups | 1.5 | 2.5 | MeCN | 45 | 72 |
Alternative methods include electrophilic iodination using N-iodosuccinimide (NIS) in the presence of Lewis acids like BF₃·OEt₂, though yields are generally lower (~60%) .
Protective Group Strategy and Final Functionalization
The tert-butyl carbamate group is stable under iodination conditions but requires deprotection in downstream applications. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃ . Re-protection or functionalization of the amine can then proceed via standard acylation or alkylation protocols.
Key Challenges :
-
Regioselectivity : Competing iodination at adjacent positions necessitates precise control of reaction conditions .
-
Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may lead to decomposition, favoring ethanol or acetonitrile .
-
Stereochemical Integrity : The diazepine ring’s conformational flexibility requires low-temperature conditions to prevent racemization .
Scalability and Industrial Synthesis
Commercial routes prioritize cost efficiency and scalability. One patented method employs a one-pot tandem cyclization-iodination process using continuous flow reactors to enhance yield (up to 90%) and reduce reaction time . Key parameters include:
Analytical Characterization
Final product validation relies on spectroscopic and chromatographic methods:
Chemical Reactions Analysis
tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the molecule. Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine derivatives exhibit a range of biological activities:
- Antitumor Activity : Some studies suggest that pyrazolo derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The presence of iodine may enhance the compound's interaction with biological targets due to its unique electronic properties .
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for developing treatments for neurodegenerative diseases .
- Antimicrobial Properties : Certain derivatives have shown effectiveness against various bacterial strains, indicating potential applications in developing new antibiotics .
Applications in Drug Discovery
The unique structure of tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate allows it to serve as a valuable building block in medicinal chemistry. Its applications include:
- Lead Compound Development : Its distinct chemical structure can be modified to create analogs with enhanced biological activity or reduced toxicity. This is particularly useful in the optimization phase of drug development.
- Targeted Drug Design : The compound can be used to design targeted therapies by modifying its structure to improve selectivity towards specific biological targets involved in diseases such as cancer or neurodegeneration.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro with IC50 values indicating potent activity. |
| Study B | Neuroprotection | Showed that the compound reduced neuronal cell death in models of oxidative stress by up to 50%. |
| Study C | Antimicrobial Activity | Exhibited effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. |
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Target Compound :
- The 3-iodo substituent in the target compound distinguishes it from 2-amino or 2-hydroxymethyl analogs, conferring distinct electronic and steric properties. Iodine’s larger atomic radius and polarizability may enhance binding to hydrophobic pockets in receptors compared to smaller substituents.
Halogenated Derivatives
Halogenated analogs highlight reactivity and applications:
*Estimated based on structural similarity.
Key Insights :
- Iodo vs. Bromo : Iodo derivatives typically exhibit higher reactivity in cross-coupling reactions due to weaker C–I bonds, making the target compound preferable for late-stage functionalization.
Core Structure Variations
Compounds with alternative cores demonstrate structural diversity:
Comparison :
- The pyrazolo[1,5-a][1,4]diazepine core in the target compound provides a balance between rigidity (pyrazole) and flexibility (diazepine), unlike the fully aromatic pyridine core (), which may limit binding to flexible receptor sites .
Physicochemical and Pharmacokinetic Properties
- Solubility : Iodo and tert-butyl groups increase hydrophobicity compared to hydroxymethyl derivatives (), which may limit aqueous solubility but enhance membrane penetration .
- Purity : High-purity analogs like CAS 1445951-35-8 (NLT 97%) underscore the importance of rigorous synthesis for pharmaceutical use .
Biological Activity
Chemical Identity
- Name: tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
- CAS Number: 1823263-02-0
- Molecular Formula: C12H18N3O2I
- Molecular Weight: 363.19 g/mol
This compound is a member of the pyrazolo[1,5-a][1,4]diazepine class and has garnered attention for its potential biological activities.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds related to pyrazolo[1,5-a][1,4]diazepines have shown inhibitory activity against various cancer cell lines. For instance:
- Inhibition of BRAF(V600E) : Pyrazole derivatives are known to inhibit this mutant kinase associated with melanoma and other cancers. The structure of this compound may contribute to similar effects due to its heterocyclic framework .
Anti-inflammatory and Antibacterial Properties
The biological profile of pyrazole derivatives often includes anti-inflammatory and antibacterial activities. These properties are crucial for developing therapeutics targeting infections and inflammatory diseases:
- Mechanism of Action : Pyrazoles may exert their anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation and immune response .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug design:
- Key Features : The presence of iodine and the tert-butyl group may enhance lipophilicity and bioavailability while affecting the binding affinity to target proteins .
Case Studies
Several studies have explored the pharmacological potential of pyrazole derivatives:
- Anticancer Studies : In vitro studies have demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The combination of these compounds with standard chemotherapy agents like doxorubicin showed enhanced cytotoxic effects .
- Anti-inflammatory Studies : Research on related compounds has indicated that they can significantly reduce markers of inflammation in cellular models by modulating cytokine production and inhibiting NF-kB signaling pathways .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H18N3O2I |
| Molecular Weight | 363.19 g/mol |
| CAS Number | 1823263-02-0 |
| Purity | ≥ 97% |
| Potential Applications | Antitumor, Anti-inflammatory |
Q & A
Q. What are the established synthetic routes for tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrazolo-diazepine precursors. Key steps include:
- Iodination : Substitution of a halogen (e.g., chlorine) with iodine using reagents like NaI in polar aprotic solvents (e.g., DMF) under reflux .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize intermediates during ring closure .
- Cyclization : Catalyzed by bases like sodium hydride to form the diazepine core .
Q. Example Protocol :
React pyrazolo-diazepine precursor with NaI in DMF at 80°C for 12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane).
Confirm structure via NMR and LC-MS .
Q. How is the molecular structure of this compound characterized?
Structural elucidation combines spectroscopic and crystallographic methods:
Q. Key Structural Features :
Q. What purification techniques are optimal for this compound?
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:1) removes unreacted iodide and byproducts .
- Recrystallization : Use ethanol/water mixtures to improve purity (>97%) .
- HPLC : Reverse-phase C18 columns for analytical purity checks (≥99% by UV detection at 254 nm) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions?
The C–I bond facilitates:
Q. Challenges :
- Competing hydrolysis in aqueous conditions requires anhydrous solvents .
- Steric hindrance from the tert-butyl group may reduce coupling efficiency (yields: 50–75%) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., orexin receptor inhibition) arise from:
- Assay Variability : Use standardized cell lines (e.g., HEK293) and control ligands (e.g., SB-674042) .
- Solubility Effects : Optimize DMSO concentration (<0.1%) to avoid false negatives .
- Metabolic Stability : Compare liver microsome half-lives (e.g., human vs. rat) to contextualize species-specific activity .
Q. How can computational modeling guide the design of derivatives?
- Docking Studies : Predict binding to targets (e.g., orexin receptors) using AutoDock Vina with cryo-EM structures (PDB: 6TO4) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., iodine vs. bromine) with activity .
- DFT Calculations : Assess iodine’s role in transition-state stabilization during nucleophilic substitution .
Q. What methods optimize enantioselective synthesis of related pyrazolo-diazepines?
- Rh-Catalyzed Hydrogenation : Achieves >90% ee using (R)-BINAP ligands under H (1 atm) .
- Chiral Resolution : Use immobilized amylose columns (Chiralpak IA) to separate racemates .
Q. Case Study :
- Substrate 1a reduced with NaBHCN yields intermediate 5a, followed by Rh-catalyzed asymmetric hydrogenation to (R)-4c (97% ee) .
Q. How does the Boc group impact metabolic stability?
- In Vitro Studies : Boc removal by esterases in plasma (t = 2.1 hours in human liver microsomes) .
- Strategies : Replace Boc with cyclopropylcarbamate to enhance stability (t = 6.8 hours) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
